molecular formula C20H22O5 B11044059 1,4-Bis(4-methoxyphenyl)-4-oxobutan-2-yl acetate

1,4-Bis(4-methoxyphenyl)-4-oxobutan-2-yl acetate

Cat. No.: B11044059
M. Wt: 342.4 g/mol
InChI Key: BFVRJXZDHXLTKC-UHFFFAOYSA-N
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Description

1,4-Bis(4-methoxyphenyl)-4-oxobutan-2-yl acetate is an organic compound with a complex structure that includes two methoxyphenyl groups, a ketone group, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-methoxyphenyl)-4-oxobutan-2-yl acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base to form an intermediate compound.

    Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate to introduce the ketone group.

    Acetylation: Finally, the compound undergoes acetylation using acetic anhydride in the presence of a catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative catalysts and solvents to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-methoxyphenyl)-4-oxobutan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,4-Bis(4-methoxyphenyl)-4-oxobutan-2-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-methoxyphenyl)-4-oxobutan-2-yl acetate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4-methoxyphenyl)-2-butanone: Similar structure but lacks the acetate group.

    1,4-Bis(4-methoxyphenyl)-4-oxobutan-2-yl chloride: Similar structure but with a chloride group instead of an acetate group.

Uniqueness

1,4-Bis(4-methoxyphenyl)-4-oxobutan-2-yl acetate is unique due to the presence of both methoxyphenyl groups and an acetate group, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

[1,4-bis(4-methoxyphenyl)-4-oxobutan-2-yl] acetate

InChI

InChI=1S/C20H22O5/c1-14(21)25-19(12-15-4-8-17(23-2)9-5-15)13-20(22)16-6-10-18(24-3)11-7-16/h4-11,19H,12-13H2,1-3H3

InChI Key

BFVRJXZDHXLTKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CC1=CC=C(C=C1)OC)CC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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